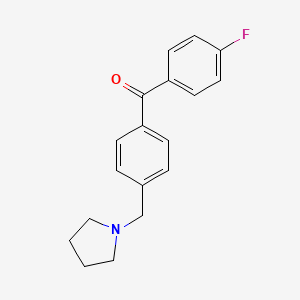

4-Fluoro-4'-pyrrolidinomethyl benzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO/c19-17-9-7-16(8-10-17)18(21)15-5-3-14(4-6-15)13-20-11-1-2-12-20/h3-10H,1-2,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWABMVCOMCJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642745 | |

| Record name | (4-Fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-38-0 | |

| Record name | (4-Fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Literature review of fluorinated benzophenone derivatives in medicinal chemistry

Executive Summary

The benzophenone scaffold (diphenyl ketone) represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for a diverse array of therapeutics ranging from non-nucleoside reverse transcriptase inhibitors (NNRTIs) to tubulin polymerization inhibitors. The strategic incorporation of fluorine atoms into this scaffold—fluorinated benzophenones —has emerged as a critical tactic to modulate metabolic stability, lipophilicity, and binding affinity.[1]

This technical guide synthesizes the current state of the art regarding fluorinated benzophenone derivatives. It details the "fluorine effect" on the diaryl ketone pharmacophore, outlines robust synthetic methodologies, and analyzes structure-activity relationships (SAR) in oncology and virology.

The Fluorine Advantage: Physicochemical Rationale

In the context of benzophenone derivatives, fluorine substitution is rarely arbitrary. It is a calculated modification designed to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges.

-

Metabolic Blocking: The benzophenone system is prone to oxidative metabolism, particularly hydroxylation at the para positions by Cytochrome P450 enzymes. Substituting hydrogen (Van der Waals radius

Å) with fluorine ( -

Conformational Biasing: The high electronegativity of fluorine can induce specific conformations via the gauche effect or through electrostatic repulsion with the carbonyl oxygen. This locks the two phenyl rings into a twist angle that may better mimic the bioactive conformation required for target binding (e.g., the hydrophobic pocket of HIV-1 RT).

-

Lipophilicity Modulation: Fluorination typically increases

, enhancing membrane permeability. However, strategic placement (e.g., adjacent to polar groups) can modulate the pKa of neighboring functionalities, fine-tuning solubility and bioavailability.

Synthetic Architectures

Accessing fluorinated benzophenones requires robust methodologies that tolerate the electron-withdrawing nature of fluorine. Three primary pathways dominate the literature.

Pathway Analysis (Graphviz Visualization)

The following diagram illustrates the three core synthetic workflows: Friedel-Crafts Acylation (electrophilic), Organometallic Addition (nucleophilic), and SNAr Displacement (for highly fluorinated scaffolds).

Caption: Core synthetic strategies for accessing fluorinated benzophenone scaffolds.

Detailed Protocol: Friedel-Crafts Acylation

Objective: Synthesis of 4-fluorobenzophenone via Lewis Acid catalysis.

Rationale: This protocol utilizes Aluminum Chloride (

Reagents:

-

Fluorobenzene (10 mmol)

-

Benzoyl Chloride (10 mmol)

-

Aluminum Chloride (

, anhydrous, 12 mmol) -

Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

-

Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Lewis Acid Activation: Charge the flask with anhydrous

(1.60 g, 12 mmol) and anhydrous DCM (20 mL). Cool the suspension to 0°C using an ice bath. -

Acylium Formation: Add Benzoyl Chloride (1.40 g, 10 mmol) dropwise over 10 minutes. Stir at 0°C for 15 minutes until the solution becomes homogenous/yellowish, indicating acylium ion formation.

-

Substrate Addition: Add Fluorobenzene (0.96 g, 10 mmol) dropwise. The reaction is exothermic; control the addition rate to maintain temperature < 5°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor progress via TLC (Eluent: 10% EtOAc/Hexanes).

-

Quenching: Pour the reaction mixture carefully into a beaker containing 50 g of crushed ice and 10 mL of concentrated HCl (to dissolve aluminum salts).

-

Workup: Extract the aqueous layer with DCM (

mL). Wash combined organics with saturated -

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water to yield the product.

Pharmacological Applications & SAR

Antiviral Agents: HIV-1 NNRTIs

Benzophenones bind to the allosteric hydrophobic pocket of HIV-1 Reverse Transcriptase (RT), locking the enzyme in an inactive conformation.

-

Key Compound: GW678248 (70h).[3]

-

Mechanism: The benzophenone carbonyl forms a hydrogen bond network (often water-mediated) with the backbone of Lys101.

-

The Fluorine Role: Fluorination of the phenyl ring (often at position 2 or 4) optimizes the fit within the hydrophobic pocket (Val179, Leu100) and protects against metabolic degradation.

-

Performance: GW678248 exhibits sub-nanomolar potency against wild-type (WT) and drug-resistant mutants (K103N, Y181C).[3]

Anticancer Agents: Tubulin Polymerization Inhibitors

Fluorinated benzophenones act as bioisosteres of Combretastatin A-4 (CA-4), binding to the colchicine site of tubulin.

-

Mechanism: Disrupts microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.

-

SAR Insight: A 4-fluoro substituent on the B-ring significantly enhances cytotoxicity compared to the unsubstituted analog. This is attributed to stronger hydrophobic interactions with the tubulin binding pocket and improved metabolic stability.

Quantitative Data Summary

The following table summarizes the potency of key fluorinated benzophenone derivatives against their respective targets.

| Compound | Target | Cell Line / Assay | Activity ( | Reference |

| GW678248 | HIV-1 RT (WT) | Viral Replication | 0.5 nM | [1] |

| GW678248 | HIV-1 RT (K103N) | Viral Replication | 1.0 nM | [1] |

| Compound 16j | Tubulin | HT-29 (Colon Cancer) | 0.5 nM | [2] |

| Compound 10a | Tubulin | A549 (Lung Cancer) | 29 nM | [3] |

| BNC105 | Tubulin | DU145 (Prostate) | 0.8 µM | [4] |

SAR Logic Visualization

The diagram below maps the Structure-Activity Relationship (SAR) rules for benzophenone-based tubulin inhibitors.

Caption: SAR logic for Benzophenone Tubulin Inhibitors. Note the critical role of Ring B fluorination.

Future Perspectives

The field is moving toward bifunctional derivatives .

-

PROTACs: Fluorinated benzophenones are being explored as the "warhead" ligand to recruit E3 ligases for targeted protein degradation.

-

Radiotracers: The incorporation of

into the benzophenone scaffold allows for PET imaging of tubulin dynamics in vivo, serving as a companion diagnostic for taxane-based chemotherapies.

References

-

Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor. Source: PubMed (NIH) URL:[Link]

-

Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents. Source: PubMed (NIH) URL:[Link]

-

The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. Source: RSC Advances URL:[6][Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (Contextual reference for tubulin inhibitor benchmarks). Source: MDPI URL:[Link]

-

Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. Source: PubMed Central (PMC) URL:[Link]

Sources

- 1. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Nomenclature and Chemical Landscape of Fluorinated Pyrrolidinyl Benzophenone Derivatives

Introduction: The benzophenone scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique photochemical properties and its role as a "privileged structure" in drug design.[1] The strategic incorporation of fluorine atoms and heterocyclic moieties, such as pyrrolidine, can dramatically modulate a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed technical analysis of the nomenclature, properties, and synthetic considerations for a specific class of these molecules, centered around the requested topic of "4-Fluoro-4'-pyrrolidinomethyl benzophenone."

Initial comprehensive searches of established chemical databases (PubChem, CAS) and scientific literature did not yield a documented compound with the specific name "this compound." This suggests the compound is either novel and not yet publicly documented or that the name is a non-standard descriptor for a related chemical entity. This guide will, therefore, first deconstruct the systematic nomenclature for the structure implied by this name and then provide an in-depth exploration of closely related, well-documented analogues, particularly within the pyrrolidinophenone class, to offer a robust and practical resource for researchers in the field.

Part 1: Systematic Nomenclature and the Deduced Structure

The name "this compound" implies a specific arrangement of functional groups on a central benzophenone core. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for this structure would be (4-fluorophenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanone .

Let's break down this nomenclature:

-

Methanone: This is the root name for the carbonyl group (C=O) linking two aryl groups, which defines the benzophenone core.

-

(4-fluorophenyl): This indicates a phenyl ring attached to one side of the carbonyl, with a fluorine atom at the para (4) position.

-

(4-(pyrrolidin-1-ylmethyl)phenyl): This describes the second phenyl ring, which is substituted at its para (4') position with a methyl group (-CH2-) that is, in turn, attached to the nitrogen atom (position 1) of a pyrrolidine ring.

Below is a diagram illustrating the components of this deduced structure.

Caption: Deduced structure of the target compound.

Table 1: Nomenclature and Identifiers for the Deduced Structure

| Property | Value |

| Common Name | This compound |

| IUPAC Name | (4-fluorophenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanone |

| Molecular Formula | C₁₈H₁₈FNO |

| Molecular Weight | 283.34 g/mol |

| CAS Number | Not Assigned / Not Found |

Part 2: Analysis of Closely Related Analogues: The Pyrrolidinophenone Class

While the directly named compound is not documented, a closely related and extensively studied class of compounds is the pyrrolidinophenones . These molecules are synthetic cathinones where a pyrrolidine ring is typically attached to the α-carbon (the carbon adjacent to the carbonyl group) of an alkyl chain extending from a phenyl ring. Many of these compounds feature a fluorine atom on the phenyl ring, making them structurally relevant to our topic of interest.

These compounds are often encountered in forensic and pharmacological research.[2] Their nomenclature follows a pattern based on the length of the alkyl chain.

Table 2: Nomenclature and Identifiers for Representative Fluorinated α-Pyrrolidinophenones

| Common Synonym(s) | IUPAC Name | CAS Number | Molecular Formula | Source(s) |

| 4-fluoro PBP | 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one | 2749302-50-7 | C₁₄H₁₈FNO | [2] |

| 4F-PVP, FPVP | 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one | 850352-62-4 | C₁₅H₂₀FNO | [3][4][5] |

| 4-fluoro-α-PHP | 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one | N/A | C₁₆H₂₂FNO | [6] |

| 4-fluoro-α-PiHP | 1-(4-fluorophenyl)-4-methyl-2-(pyrrolidin-1-yl)pentan-1-one | N/A | C₁₆H₂₂FNO | [7][8] |

| 4-fluoro-PV9 | 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)octan-1-one | 1829588-09-1 | C₁₈H₂₆FNO | [9][10] |

Part 3: Synthetic Strategies and Methodologies

The synthesis of fluorinated benzophenones and related pyrrolidinophenones typically employs well-established organic chemistry reactions. Understanding these pathways is critical for the development of new analogues and for producing reference standards.

A. General Synthesis of Benzophenone Scaffolds

The most common method for synthesizing benzophenone cores is the Friedel-Crafts acylation .[11] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Pathway: To synthesize a 4-fluorobenzophenone derivative, one could react fluorobenzene with a substituted benzoyl chloride (e.g., 4-(chloromethyl)benzoyl chloride) in the presence of AlCl₃. The resulting chloromethyl intermediate could then be reacted with pyrrolidine via nucleophilic substitution to yield the target structure.

B. Synthesis of α-Pyrrolidinophenone Analogues

A prevalent synthetic route for α-pyrrolidinophenones was first described by Heffe in 1964 and has been adapted for numerous analogues.[12] The general workflow involves the α-bromination of a substituted propiophenone (or longer chain analogue), followed by a nucleophilic substitution with pyrrolidine.

Experimental Protocol: General Synthesis of 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)alkan-1-ones

-

α-Bromination:

-

To a solution of the starting 4'-fluoroalkiophenone (e.g., 4'-fluorovalerophenone) in a suitable solvent like diethyl ether or chloroform, add elemental bromine (Br₂) dropwise at room temperature.

-

The reaction is often facilitated by a catalytic amount of acid (e.g., HBr).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The resulting α-bromo ketone is often used in the next step without further purification.[12]

-

-

Nucleophilic Substitution:

-

Dissolve the crude α-bromo ketone in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).

-

Add pyrrolidine (typically 2-3 equivalents) to the solution. The reaction is generally stirred at room temperature.

-

The reaction progress is monitored by TLC or LC-MS.

-

Once complete, the reaction mixture is worked up, typically involving an aqueous wash to remove pyrrolidine hydrobromide salt, followed by extraction with an organic solvent.

-

The crude product is then purified using column chromatography on silica gel to yield the desired α-pyrrolidinophenone.[12]

-

Caption: General synthetic workflow for α-pyrrolidinophenones.

Part 4: Physicochemical and Spectroscopic Characterization

The physicochemical properties of these compounds are dictated by their constituent functional groups. The benzophenone core provides a rigid, somewhat lipophilic backbone. The fluorine atom increases lipophilicity and can alter electronic properties, while the basic nitrogen of the pyrrolidine ring provides a site for protonation, increasing aqueous solubility at physiological pH.

Table 3: Physicochemical Properties of Selected α-Pyrrolidinophenone Analogues

| Compound | Molecular Formula | Formula Weight (HCl salt) | Solubility (PBS, pH 7.2) | λmax | Source |

| 4-fluoro PBP | C₁₄H₁₈FNO | 271.8 g/mol | 10 mg/ml | 253 nm | [2] |

| 4-fluoro-α-PiHP | C₁₆H₂₂FNO | 299.8 g/mol | 10 mg/ml | 256 nm | [7] |

Analytical Characterization: The structural confirmation of these compounds relies on a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework. The presence of a fluorine atom results in characteristic splitting patterns for adjacent carbon and proton signals. For example, in the ¹³C NMR spectrum of 4-fluoro-PV9, signals from the fluorinated phenyl ring carbons are split into doublets due to coupling with the fluorine atom.[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for identification in forensic settings. The electron ionization (EI) mass spectra of pyrrolidinophenones often show a characteristic base peak corresponding to the pyrrolidinyl-containing fragment.[6]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: These compounds typically exhibit a maximum absorbance (λmax) around 250-260 nm, corresponding to the π-π* transitions of the benzophenone chromophore.[2][7][10]

Part 5: Role in Medicinal Chemistry and Drug Development

The structural motifs discussed—fluorinated aromatics and pyrrolidine rings—are of profound interest to drug development professionals for their ability to fine-tune drug properties.

-

The Impact of Fluorine: The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry. Due to its high electronegativity and small size, fluorine can:

-

Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism (cytochrome P450), thereby increasing the half-life of a drug.

-

Increase Binding Affinity: The C-F bond can participate in favorable interactions with protein targets, including dipole-dipole interactions and weak hydrogen bonds.[1]

-

Modulate Lipophilicity: A single fluorine atom generally increases lipophilicity, which can improve membrane permeability and penetration into the central nervous system (CNS).

-

-

The Versatility of the Pyrrolidine Scaffold: The pyrrolidine ring is a "privileged" scaffold found in numerous natural products and FDA-approved drugs. Its key advantages include:

-

Three-Dimensionality: As a saturated, non-planar ring, it provides sp³-rich character, allowing for better exploration of the three-dimensional space within a protein's binding pocket compared to flat aromatic rings.

-

Basicity: The nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, which is often crucial for solubility and for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target protein.

-

Stereochemistry: The pyrrolidine ring can contain multiple stereocenters, allowing for the synthesis of stereoisomers with potentially different biological activities and safety profiles.

-

Many pyrrolidinophenone analogues are potent inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET), with less activity at the serotonin transporter (SERT).[12] This pharmacological profile is responsible for their stimulant effects and is a major area of research for developing potential treatments for conditions like ADHD or as research tools to probe the function of these transporters.

Conclusion

While "this compound" does not appear to be a documented compound, its constituent parts represent key areas of modern chemical and pharmaceutical research. A systematic approach to its nomenclature leads to the IUPAC name (4-fluorophenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanone . A deeper investigation into the broader class of fluorinated pyrrolidinophenones reveals a rich field of study, particularly concerning their synthesis, characterization, and potent biological activity as monoamine reuptake inhibitors. For researchers and drug development professionals, understanding the systematic nomenclature, synthetic pathways, and the distinct roles of the fluorine and pyrrolidine moieties provides a powerful toolkit for the rational design of novel, biologically active molecules.

References

-

SINO-HIGH(CHINA) CO., LTD. (n.d.). 4-Fluoro-4'-Methylbenzophenone. Retrieved from [Link]

-

Wikipedia. (n.d.). 4'-Fluoro-α-pyrrolidinopentiophenone. Retrieved from [Link]

- Sameem, B. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University.

-

SWGDRUG.org. (2019). 4'-fluoro-alpha-Pyrrolidinohexanophenone. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Fluoro-alpha-pyrrolidinopentiophenone. Retrieved from [Link]

- Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432.

-

mzCloud. (2016). 4-Fluoro-α-pyrrolidinopentiophenone. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Fluoro-alpha-pyrrolidinooctanophenone. Retrieved from [Link]

- O'Hagan, D. (2008). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry, 1(1), 77-89.

-

Chem-Impex. (n.d.). 4-Fluoro-4'-hydroxybenzophenone. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-alpha-pihp. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzophenone. Retrieved from [Link]

-

SWGDRUG.org. (2015). 4-Fluoro-PVP. Retrieved from [Link]

- Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432.

- Vitale, P., Scilimati, A., & Mangiatordi, G. F. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4897.

- Google Patents. (n.d.). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.

- Suwiński, J., & Wagner, P. (2008). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Tetrahedron Letters, 49(36), 5307-5309.

- Oreate AI Blog. (2026). Recent Advances in Molecular Research: Molecular Characteristics and Application Prospects of Benzophenone and Orforglipron.

- Adamowicz, P., Zuba, D., & Byrska, B. (2016). Identification and characterization of new designer drug 4-fluoro-PV9 and α-PHP in the seized materials.

Sources

- 1. [18F]-Labeled (R)-(2-(2-(2-methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)(4-fluorophenyl)-methanone - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. (4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone | C12H14FNO2 | CID 28345206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. BindingDB BDBM50234422 (4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl)(octahydroisoquinolin-2(1H)-yl)methanone::CHEMBL252279 [w.bindingdb.org]

- 9. 4'-Methyl-α-pyrrolidinohexiophenone - Wikipedia [en.wikipedia.org]

- 10. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. swgdrug.org [swgdrug.org]

- 12. drugs.ie [drugs.ie]

An In-depth Technical Guide to the Electronic Properties and Dipole Moment of Fluorinated Benzophenones

Abstract

The strategic incorporation of fluorine into the benzophenone scaffold profoundly alters its electronic landscape and molecular dipole moment, yielding derivatives with tailored properties for applications ranging from medicinal chemistry to materials science.[1][2] This guide provides a comprehensive exploration of these modifications, grounded in both theoretical principles and experimental validation. We delve into the nuanced interplay of fluorine's inductive and resonance effects, its impact on frontier molecular orbitals (HOMO-LUMO), and the resulting shifts in electrochemical behavior and UV-Vis absorption spectra. Furthermore, this paper elucidates how the position and number of fluorine substituents systematically modulate the magnitude and vector of the molecular dipole moment. This document is designed for researchers, scientists, and drug development professionals, offering not only a deep theoretical understanding but also detailed, field-proven protocols for the computational and experimental characterization of these fascinating molecules.

Introduction: The Significance of Fluorinating Benzophenone

Benzophenone, a simple diaryl ketone, serves as a foundational scaffold in numerous scientific domains. Its unique twisted bi-aryl structure is a prevalent motif in bioactive natural products and a versatile building block for synthetic compounds with applications as anticancer, anti-inflammatory, and antiviral agents.[2][3] The introduction of fluorine, the most electronegative element, is a cornerstone strategy in modern medicinal chemistry and materials science.[4] Fluorination can dramatically enhance a molecule's metabolic stability, binding affinity to biological targets, and photophysical properties.[5][6]

When applied to the benzophenone core, fluorination offers a powerful tool to:

-

Modulate Bioactivity: Altering the electronic distribution can enhance interactions with protein active sites, potentially leading to increased potency and isozyme selectivity.[3]

-

Tune Photophysics: Fluorination can enhance photostability and shift absorption and emission spectra, creating novel fluorophores and photosensitizers.[5][7]

-

Modify Physicochemical Properties: Changes in lipophilicity, pKa, and dipole moment affect a compound's solubility, permeability, and formulation characteristics.

This guide will systematically dissect the electronic and dipolar consequences of this critical structural modification.

Fundamental Electronic Effects of Fluorine Substitution

The influence of a fluorine substituent on an aromatic ring is a classic dichotomy of two opposing electronic forces: the inductive effect and the resonance effect.[8]

-

Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the ring towards electrophilic attack.[9]

-

Resonance (Mesomeric) Effect (+M): The lone pairs on the fluorine atom can be delocalized into the pi (π) system of the benzene ring. This effect donates electron density, primarily to the ortho and para positions.[10]

While the inductive effect of fluorine is significantly stronger than its resonance effect, both must be considered to understand the net impact on molecular properties.[8] This electronic tug-of-war is central to the behavior of fluorinated benzophenones.

Caption: Interplay of Inductive and Resonance Effects of Fluorine.

Impact on Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) dictates the molecule's chemical reactivity, stability, and electronic transitions.[11][12]

Fluorination systematically modifies these orbitals:

-

Energy Level Stabilization: The potent electron-withdrawing nature of fluorine stabilizes both the HOMO and LUMO, lowering their energy levels.[8] This increased stabilization generally makes the molecule more resistant to oxidation (removal of an electron from the HOMO) and more susceptible to reduction (addition of an electron to theLUMO).

-

HOMO-LUMO Gap: The effect on the HOMO-LUMO gap is more nuanced and depends on the position and number of fluorine atoms. Generally, the stabilization of the LUMO is more pronounced than that of the HOMO, often leading to a slight decrease in the energy gap.[13]

These changes have direct, measurable consequences on the molecule's spectroscopic and electrochemical behavior.

3.1. UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals.[14] For benzophenones, the spectrum typically shows two main absorption bands: a strong π→π* transition at shorter wavelengths and a weaker, lower-energy n→π* transition at longer wavelengths, which arises from the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.[15]

Fluorination can induce the following changes:

-

Bathochromic Shift (Red Shift): A decrease in the HOMO-LUMO gap often results in a shift of the absorption maximum (λ_max) to a longer wavelength, as less energy is required for the electronic transition.[13]

-

Hypsochromic Shift (Blue Shift): In polar, protic solvents, the n→π* transition may shift to a shorter wavelength. This is because the solvent can form hydrogen bonds with the carbonyl oxygen's lone pairs, lowering their energy and increasing the energy required for the n→π* transition.[15]

3.2. Electrochemical Properties

Cyclic Voltammetry (CV) is a powerful technique to probe the redox behavior of molecules, providing direct experimental insight into the HOMO and LUMO energy levels.[16][17] Benzophenones typically undergo two successive one-electron reductions.[18][19] The first, often reversible, reduction forms a stable radical anion, and its potential is directly related to the LUMO energy.[6][18]

-

Anodic Shift in Reduction Potential: Due to the stabilization of the LUMO by electron-withdrawing fluorine atoms, fluorinated benzophenones are easier to reduce. This is observed in CV as a positive (anodic) shift in the reduction potential compared to the parent benzophenone.[6][16] Electron-donating groups have the opposite effect.[16] A linear relationship often exists between the experimentally measured reduction potentials and the computationally calculated LUMO energies.[18]

Table 1: Comparative Electronic Data for Benzophenone and a Representative Fluorinated Analogue

| Compound | HOMO (eV)¹ | LUMO (eV)¹ | HOMO-LUMO Gap (eV)¹ | First Reduction Potential (V vs. Fc/Fc⁺)² | λ_max (nm)³ |

| Benzophenone | -6.58 | -1.89 | 4.69 | -2.15 | 252 |

| 4-Fluorobenzophenone | -6.65 | -1.98 | 4.67 | -2.08 | 255 |

¹ Data are representative values derived from DFT calculations (B3LYP/6-31G) and can vary with the computational model.* ² Representative experimental data from cyclic voltammetry in an aprotic solvent. ³ Refers to the primary π→π* transition and can vary with solvent.

Modulation of the Molecular Dipole Moment

The dipole moment (µ) is a measure of the net molecular polarity, resulting from the vector sum of all individual bond dipoles.[20] It is a critical property influencing solubility, intermolecular interactions, and crystal packing. The unit for dipole moment is the Debye (D).[21]

The C=O bond in benzophenone creates a significant dipole. The introduction of highly electronegative fluorine atoms, which create strong C-F bond dipoles, drastically alters the overall molecular dipole moment. The final magnitude and direction of the net dipole vector are exquisitely sensitive to the position of the fluorine substituent(s).

-

para-Substitution: Placing a fluorine atom at the 4-position (para) introduces a C-F bond dipole that opposes the C=O dipole. This leads to a significant decrease in the net molecular dipole moment.

-

meta-Substitution: A fluorine at the 3-position (meta) creates a C-F dipole at an angle to the C=O dipole. The vector addition results in a slight increase in the net dipole moment compared to the parent benzophenone.

-

ortho-Substitution: Fluorine at the 2-position (ortho) also increases the dipole moment. However, steric and electronic interactions between the ortho-fluorine and the carbonyl group can be complex, influencing both the magnitude and direction of the dipole.

Caption: Vectorial Impact of Fluorine Position on Dipole Moment.

Methodologies for Characterization

A synergistic approach combining computational modeling with experimental validation is essential for a thorough understanding of fluorinated benzophenones.[11]

5.1. Computational Modeling: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method that provides accurate predictions of molecular properties with a favorable balance of accuracy and computational cost.[11][12] It is the cornerstone for predicting the electronic structure and dipole moments of these molecules.[22][23]

Protocol 1: DFT Calculation of Electronic Properties and Dipole Moment

Objective: To calculate the optimized geometry, HOMO-LUMO energies, and dipole moment of a fluorinated benzophenone.

Pillar of Trustworthiness: This protocol is self-validating through a frequency calculation, which confirms that the optimized geometry represents a true energy minimum (no imaginary frequencies).

-

Molecule Building: Construct the 3D structure of the target fluorinated benzophenone using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization:

-

Causality: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is crucial as electronic properties are highly dependent on the molecular structure.

-

Method: Use a common functional and basis set, such as B3LYP/6-31G(d).[24] The choice of functional can impact the accuracy of the results.

-

-

Frequency Calculation:

-

Causality: Run a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.

-

Validation: If imaginary frequencies are present, the optimization has failed to find a minimum, and the starting geometry must be adjusted.

-

-

Property Calculation:

-

Causality: Using the validated, optimized geometry, perform a single-point energy calculation.

-

Data Extraction: From the output file, extract the energies of the HOMO and LUMO to determine the energy gap. Extract the calculated total dipole moment (usually provided in Debye).

-

-

Data Analysis: Compare the calculated values for different isomers or with the parent benzophenone to understand structure-property relationships.

Caption: Workflow for DFT Calculation of Molecular Properties.

5.2. Experimental Characterization

Protocol 2: Measurement of Redox Potentials using CV

Objective: To experimentally determine the first reduction potential of a fluorinated benzophenone.

Pillar of Trustworthiness: This protocol includes degassing to remove interfering oxygen, use of a supporting electrolyte to ensure conductivity, and referencing to an internal standard (ferrocene) for data consistency and comparability across experiments.

-

Solution Preparation:

-

Analyte: Prepare a ~1-2 mM solution of the fluorinated benzophenone in a dry, aprotic solvent (e.g., acetonitrile, DMF).[16][25]

-

Electrolyte: Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to the solution.[26]

-

Causality: The solvent must be aprotic to prevent protonation of the reduced species. The supporting electrolyte is essential to minimize solution resistance and ensure charge transport.

-

-

Cell Assembly: Assemble a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[17]

-

Degassing:

-

Causality: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which is electroactive and can interfere with the measurement.[25]

-

-

Data Acquisition:

-

Blank Scan: Run a CV scan on the electrolyte solution alone to establish the background current.

-

Analyte Scan: Run the CV scan on the analyte solution. Scan from a potential where no reaction occurs towards a negative potential until the first reduction peak is observed, then reverse the scan. A typical scan rate is 100 mV/s.[6]

-

-

Internal Referencing & Validation:

-

Causality: After the measurement, add a small amount of an internal standard with a known, stable redox potential, such as ferrocene (Fc).[27] Run the scan again.

-

Data Normalization: Report the measured reduction potential of the analyte relative to the measured potential of the Fc/Fc⁺ couple. This corrects for variations in the reference electrode potential.

-

-

Data Analysis: Determine the half-wave potential (E₁/₂) for the reduction, which is the average of the cathodic (reduction) and anodic (oxidation) peak potentials. This value is a good approximation of the standard reduction potential.

Protocol 3: Measurement of UV-Vis Absorption Spectra

Objective: To determine the maximum absorption wavelength (λ_max) of a fluorinated benzophenone.

Pillar of Trustworthiness: This protocol uses a matched pair of cuvettes and a solvent blank to correct for absorbance from the solvent and the cuvette itself, ensuring the final spectrum is solely due to the analyte.

-

Solution Preparation:

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 20-30 minutes for stable output.[30]

-

-

Blanking/Zeroing:

-

Causality: Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path.[29][31]

-

Validation: Run a baseline scan. The resulting spectrum should be a flat line at or near zero absorbance across the entire wavelength range. This corrects for any absorbance from the solvent and imperfections in the cuvettes.

-

-

Sample Measurement:

-

Replace the solvent in the sample cuvette with the analyte solution. Do not disturb the reference cuvette.

-

Run the absorption scan over the desired range (e.g., 200-400 nm for benzophenones).[14]

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max) from the resulting spectrum.

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).[14]

-

Conclusion and Future Outlook

The fluorination of benzophenones is a nuanced yet powerful strategy for tuning molecular properties. By understanding the fundamental interplay of inductive and resonance effects, researchers can rationally design molecules with specific electronic and dipolar characteristics. The strong electron-withdrawing nature of fluorine predictably lowers the energy of the frontier molecular orbitals, making the compounds easier to reduce, a property readily quantifiable by cyclic voltammetry. Simultaneously, the position of fluorine substitution provides a predictable handle to either increase or decrease the net molecular dipole moment, impacting solubility and intermolecular forces.

The integrated workflow of DFT calculations for prediction, followed by CV and UV-Vis spectroscopy for experimental validation, provides a robust paradigm for characterizing these compounds. This approach not only confirms theoretical models but also accelerates the discovery and development of novel fluorinated benzophenones for targeted applications in drug design, photochemistry, and advanced materials. As synthetic methods for selective fluorination continue to advance, the ability to precisely control these fundamental properties will undoubtedly lead to the creation of next-generation molecules with unprecedented function.[4][5]

References

-

1 (n.d.). Semantic Scholar.

-

3 (2019, April 4). Macquarie University Research Portal.

-

18 (n.d.). ResearchGate.

-

5 (n.d.). National Institutes of Health.

-

11 (n.g.). Benchchem.

-

6 (2022, December 19). MDPI.

-

7 (2011, November 23). ACS Publications.

-

32 (1963, March 1). Defense Technical Information Center.

-

15 (2016, October 15). Science Alert.

-

12 (n.d.). OMICS International.

-

2 (n.d.). National Institutes of Health.

-

33 (n.d.). Concordia University.

-

31 (n.d.). Scribd.

-

34 (n.d.). Akademiai Kiado.

-

13 (2017, March 22). SciSpace.

-

16 (n.d.). ACS Publications.

-

(2021, January 4). Royal Society of Chemistry.

-

27 (n.d.). National Institutes of Health.

-

35 (n.d.). ResearchGate.

-

19 (2007, August 10). Semantic Scholar.

-

22 (n.d.). arXiv.org.

-

30 (n.d.). Mettler-Toledo.

-

21 (n.d.). University of Zurich.

-

36 (2015, September 21). National Institutes of Health.

-

14 (n.d.). Michigan State University.

-

20 (2025, October 17). Master Organic Chemistry.

-

28 (n.d.). e-PG Pathshala.

-

37 (n.d.). ResearchGate.

-

29 (2023, December 18). Technology Networks.

-

4 (2014). Current Topics in Medicinal Chemistry.

-

25 (2015, August 24). JoVE.

-

23 (n.d.). Taylor & Francis Online.

-

17 (n.d.). Ossila.

-

38 (2025, March 22). Chemistry LibreTexts.

-

39 (n.d.). Biblioteka Nauki.

-

40 (n.d.). ResearchGate.

-

41 (n.d.). Scientific Research Publishing.

-

9 (2022, October 4). Chemistry LibreTexts.

-

8 (n.d.). National Institutes of Health.

-

42 (2020, March 30). AIP Publishing.

-

24 (n.d.). Journal of Cheminformatics.

-

26 (2017, November 3). ACS Publications.

-

43 (2012, January 6). National Institutes of Health.

-

44 (2023, October 18). Royal Society of Chemistry.

-

10 (n.d.). La Salle University.

Sources

- 1. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. figshare.mq.edu.au [figshare.mq.edu.au]

- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. www1.lasalle.edu [www1.lasalle.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. longdom.org [longdom.org]

- 13. scispace.com [scispace.com]

- 14. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 15. scialert.net [scialert.net]

- 16. aa6kj.hopto.org [aa6kj.hopto.org]

- 17. ossila.com [ossila.com]

- 18. researchgate.net [researchgate.net]

- 19. semanticscholar.org [semanticscholar.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. chem.uzh.ch [chem.uzh.ch]

- 22. arxiv.org [arxiv.org]

- 23. tandfonline.com [tandfonline.com]

- 24. d-nb.info [d-nb.info]

- 25. Video: Cyclic Voltammetry CV: Measuring Redox Potentials and Currents [jove.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 28. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 29. technologynetworks.com [technologynetworks.com]

- 30. mt.com [mt.com]

- 31. scribd.com [scribd.com]

- 32. apps.dtic.mil [apps.dtic.mil]

- 33. sfu.ca [sfu.ca]

- 34. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 35. researchgate.net [researchgate.net]

- 36. Photolysis study of fluorinated ketones under natural sunlight conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. chem.libretexts.org [chem.libretexts.org]

- 39. bibliotekanauki.pl [bibliotekanauki.pl]

- 40. researchgate.net [researchgate.net]

- 41. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 42. pubs.aip.org [pubs.aip.org]

- 43. Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 44. d-nb.info [d-nb.info]

Methodological & Application

Recrystallization solvents for purification of 4-Fluoro-4'-pyrrolidinomethyl benzophenone

Part 1: Executive Summary & Chemical Context

4-Fluoro-4'-pyrrolidinomethyl benzophenone (henceforth FPB ) is a functionalized diaryl ketone featuring a lipophilic fluorinated ring and a basic pyrrolidine moiety. This structural duality—combining a hydrophobic benzophenone core with a polar, basic tertiary amine—presents unique purification challenges. While the benzophenone scaffold typically crystallizes well, the pyrrolidinyl side chain introduces rotational freedom and basicity that can lead to "oiling out" (liquid-liquid phase separation) rather than crystal nucleation.

This guide provides a validated framework for solvent selection and recrystallization protocols designed to maximize purity (>99.5% HPLC) and yield, minimizing the risk of oiling.

Key Physicochemical Considerations:

-

Basicity: The tertiary amine (

) makes the compound sensitive to acidic impurities, which can form gummy salts. -

Lipophilicity: The fluorophenyl group decreases water solubility, necessitating organic solvent systems.

-

Crystallinity: Para-substitution generally favors higher melting points and better crystal packing compared to ortho-isomers.

Part 2: Solvent Selection Logic

The selection of a recrystallization solvent is governed by the principle of differential solubility —high solubility at boiling point (

Table 1: Solvent Screening Matrix for FPB

| Solvent Class | Representative Solvent | Predicted Solubility (Hot) | Predicted Solubility (Cold) | Suitability Rating | Rationale | |

| Alcohols | Isopropanol (IPA) | 82 | High | Low-Moderate | Excellent | Best balance of polarity; H-bonding with amine/ketone aids solvation hot but allows lattice formation cold. |

| Alcohols | Ethanol (EtOH) | 78 | Very High | Moderate | Good | Good, but often holds too much product in mother liquor due to higher polarity than IPA. |

| Esters | Ethyl Acetate (EtOAc) | 77 | Very High | High | Poor (Single) | Too good a solvent. Excellent when used with Heptane as an anti-solvent. |

| Nitriles | Acetonitrile (MeCN) | 82 | High | Moderate | Good | Useful for removing non-polar impurities; sharp solubility curve. |

| Hydrocarbons | Heptane / Hexane | 98 / 68 | Low | Insoluble | Anti-Solvent | Critical for binary systems to force precipitation. |

| Chlorinated | DCM / Chloroform | 40 / 61 | Excessive | Excessive | Unsuitable | Solubility is too high at all temperatures; strictly for extraction. |

Expert Insight: For FPB, Isopropanol (IPA) is the recommended primary solvent. Its secondary alcohol structure is slightly less polar than ethanol, often matching the lipophilic/polar balance of the pyrrolidinomethyl benzophenone core perfectly. If the crude material is highly impure, a binary system of Ethyl Acetate/Heptane is superior for rejecting tarry non-polar byproducts.

Part 3: Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Isopropanol)

Best for: Crude material with purity >85% and minimal inorganic salts.

-

Preparation: Place 10.0 g of crude FPB in a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser.

-

Dissolution: Add 30 mL of Isopropanol (3 mL/g ratio). Heat the mixture to reflux (82°C) with stirring.

-

Observation: If solids remain, add IPA in 2 mL increments until the solution is clear.

-

Note: Do not exceed 10 mL/g. If insoluble material persists, it is likely inorganic salts or polymer; perform a hot filtration .

-

-

Cooling & Nucleation: Remove heat and allow the flask to cool slowly to room temperature (20-25°C) over 2 hours.

-

Critical Step: Agitate gently. If the solution turns milky (oiling out), reheat to clear and add a seed crystal of pure FPB at 50°C.

-

-

Crystallization: Once at room temperature, cool the flask in an ice-water bath (0-5°C) for 1 hour to maximize yield.

-

Isolation: Filter the crystals using a Buchner funnel. Wash the cake with 10 mL of cold (-10°C) Isopropanol.

-

Drying: Dry under vacuum (50 mbar) at 40°C for 4 hours.

Protocol B: Binary Solvent Recrystallization (EtOAc / Heptane)

Best for: Oily crude material or removing non-polar impurities.

-

Dissolution: Dissolve 10.0 g of crude FPB in the minimum amount of boiling Ethyl Acetate (approx. 15-20 mL).

-

Anti-Solvent Addition: While maintaining reflux, slowly add Heptane dropwise.

-

Endpoint: Stop adding Heptane when a faint, persistent cloudiness (turbidity) appears.

-

-

Clarification: Add 1-2 mL of Ethyl Acetate to redissolve the cloudiness and restore a clear solution.

-

Crystallization: Remove from heat. Insulate the flask with a towel to ensure very slow cooling.

-

Isolation: Filter and wash with a 1:4 mixture of EtOAc:Heptane.

Part 4: Troubleshooting & "Oiling Out"

"Oiling out" occurs when the compound separates as a liquid droplet phase before crystallizing. This is common with pyrrolidine derivatives.

Workflow for Oiling Out:

-

Reheat: Redissolve the oil by heating the mixture back to reflux.

-

Dilute: Add 10-20% more solvent to lower the saturation slightly.

-

Seed: Cool to just below the saturation point (cloud point) and add seed crystals immediately.

-

Trituration: If oil persists, scratch the glass side of the flask with a glass rod to induce nucleation energy.

Contingency: Salt Formation If the free base refuses to crystallize, convert it to the Hydrochloride Salt :

-

Dissolve crude base in Diethyl Ether or EtOAc.

-

Add 1.1 equivalents of HCl (2M in Ether or 4M in Dioxane).

-

The HCl salt will precipitate instantly. Recrystallize the salt from Ethanol/Ether .

Part 5: Process Visualization (Workflow)

The following diagram illustrates the decision logic for purifying FPB, ensuring a self-validating workflow.

Figure 1: Decision tree for the purification of this compound, addressing solubility profiles and oiling phenomena.

Part 6: References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for recrystallization techniques of aromatic ketones and amines).

-

Organic Syntheses. 2-Aminobenzophenone. Org. Synth. 1955 , Coll. Vol. 3, 56. Link (Demonstrates ethanol recrystallization of analogous amino-benzophenones).

-

BenchChem. Recrystallization and purification techniques for 2'-Aminoacetophenone. Link (Accessed Oct 2023).

-

Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (Authoritative source for solvent properties and purification of specific chemical classes).[2][7]

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Link (General solvent selection logic for amines).

Sources

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. US3213139A - Method for the preparation of 2-aminobenzophenones - Google Patents [patents.google.com]

- 4. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]

- 5. d-nb.info [d-nb.info]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Reagents & Solvents [chem.rochester.edu]

Troubleshooting & Optimization

Identifying and removing side-products in pyrrolidinomethylation reactions

Subject: Troubleshooting & Purification of Pyrrolidinomethylation Side-Products Ticket ID: PYR-MAN-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction

You are likely employing a Mannich-type reaction (or reductive amination) to install a pyrrolidinomethyl group (

This guide provides a self-validating workflow to identify, remove, and prevent these impurities.

Module 1: Diagnostic Triage (Identification)

User Question: "My LC-MS shows multiple peaks with similar masses, and NMR integration is off. What are these impurities?"

Use the table below to correlate your analytical data with the likely impurity.

| Impurity Type | Chemical Structure Description | LC-MS Signature | 1H NMR Signature (Diagnostic) |

| Target Product | Substrate-CH2-Pyrrolidine | ||

| Bis-Mannich | Pyr-CH2-Substrate-CH2-Pyr | Integration of pyrrolidine protons is 2x expected relative to aromatic signals. | |

| Aminal | Pyrrolidine-CH2-Pyrrolidine | ||

| Methylene Dimer | Substrate-CH2-Substrate | Absence of pyrrolidine signals; new methylene bridge peak ( | |

| Regioisomer | Ortho vs Para substitution | Same Mass ( | Different coupling constants ( |

Module 2: Root Cause Analysis (Mechanism)

User Question: "Why are these side-products forming despite using 1 equivalent of reagents?"

Technical Insight: The reaction proceeds via a highly electrophilic Pyrrolidinium Iminium Ion . The formation of side-products is dictated by the relative rates of competing pathways:

-

Bis-Substitution: If the product is more electron-rich than the starting material (common with phenols), the product reacts faster with the iminium ion than the substrate does.

-

Aminal Formation: Excess formaldehyde reacts with two equivalents of pyrrolidine to form 1,1'-methanediylbispyrrolidine. This is reversible but consumes reagents.

Pathway Visualization

Figure 1: Mechanistic divergence in pyrrolidinomethylation. Path B becomes dominant if the mono-product is activated (e.g., alkyl-substituted phenols).

Module 3: Remediation Protocols (Purification)

User Question: "Chromatography is difficult because the amine streaks on silica. How do I clean this up efficiently?"

Protocol: pH-Switch Extraction (The "Gold Standard")

Since the pyrrolidine moiety is basic (pKa of conjugate acid

Step-by-Step Methodology:

-

Acidification (Protonation):

-

Dissolve crude mixture in EtOAc or Et2O.

-

Extract with 1M HCl (Target aqueous pH < 2).

-

Chemical Logic: The target Mannich base becomes the water-soluble hydrochloride salt (

). -

Separation: The organic layer now contains non-basic impurities (methylene dimers, neutral starting materials). Discard Organic Layer.

-

-

Wash (Optional but Recommended):

-

Wash the acidic aqueous layer once with fresh EtOAc to remove entrained neutrals.

-

-

Basification (Free-Basing):

-

Cool the aqueous layer to 0°C (Ice bath).

-

Slowly add 2M NaOH or NH4OH until pH > 11.

-

Critical Warning: Do not heat. Mannich bases can undergo Retro-Mannich (elimination of amine) at high temperatures/high pH. Keep cold.

-

-

Recovery:

-

Extract the cloudy basic aqueous mixture with CH2Cl2 or EtOAc (3x).

-

Dry combined organics over Na2SO4 and concentrate.[1]

-

Purification Workflow Diagram

Figure 2: Acid-Base extraction workflow for isolating basic Mannich products.

Module 4: Prevention & Optimization

User Question: "How do I stop the bis-product from forming in the first place?"

Optimization Strategy:

-

Stoichiometry Control:

-

Use a slight deficit of the iminium reagents (0.9 eq Formaldehyde/Pyrrolidine) relative to the substrate. This ensures the substrate is statistically more likely to encounter the reagent than the product is.

-

Avoid: Large excesses of formaldehyde, which promote aminal formation.

-

-

Order of Addition (Critical):

-

Do NOT mix Substrate + Formaldehyde + Pyrrolidine all at once.

-

Preferred: Pre-mix Pyrrolidine and Formaldehyde (forming the iminium/aminal equilibrium) and add this dropwise to the Substrate solution. This keeps the instantaneous concentration of electrophile low, favoring mono-substitution.

-

-

Solvent Selection:

-

Protic Solvents (Ethanol/Methanol): Often accelerate the reaction but can stabilize the transition state for bis-formation.

-

Aprotic Solvents (Toluene/DCM): Slower rates, but often higher selectivity. Toluene allows for azeotropic removal of water (Dean-Stark), driving the iminium formation to completion before addition to the substrate.

-

References

-

Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition.

-

Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303-341.

-

Tramontini, M., & Angiolini, L. (1990). Further advances in the chemistry of Mannich bases. Tetrahedron, 46(6), 1791-1837.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction protocols).

Sources

Technical Support Center: Minimizing Defluorination During High-Temperature Synthesis

Welcome to the technical support center dedicated to addressing the critical challenge of unintended defluorination during high-temperature synthesis. This guide is designed for researchers, scientists, and drug development professionals who work with organofluorine compounds and aim to preserve the integrity of the carbon-fluorine (C-F) bond under thermally stressful conditions.

The C-F bond is one of the strongest in organic chemistry, with an average bond energy of approximately 480 kJ/mol, contributing to the high thermal and chemical stability of organofluorine compounds.[1] However, under certain high-temperature conditions, this robust bond can be cleaved, leading to undesired byproducts and compromising the yield and purity of the target molecule. This guide provides in-depth, field-proven insights into why defluorination occurs and how to effectively minimize it.

Frequently Asked Questions (FAQs)

Q1: What is high-temperature defluorination?

High-temperature defluorination is the cleavage of carbon-fluorine (C-F) bonds in a molecule at elevated temperatures, leading to the release of fluorine, typically as fluoride ions (F⁻) or hydrogen fluoride (HF). This process can significantly alter the chemical structure and properties of the desired product. The thermal decomposition of per- and polyfluoroalkyl substances (PFASs), for instance, occurs at temperatures ranging from 200 to 800 °C.[2]

Q2: Why is the C-F bond, despite its strength, susceptible to cleavage at high temperatures?

While the C-F bond is exceptionally strong, high thermal energy can provide the necessary activation energy for its cleavage.[1] The specific mechanism can vary and is often influenced by other factors present in the reaction system, such as the presence of moisture, catalysts, or specific functional groups on the molecule.[2][3] For example, thermal decomposition of some fluoropolymers can lead to the formation of smaller, volatile organofluorine species.[4]

Q3: What are the primary factors that influence the rate of defluorination?

The primary factors include:

-

Temperature: Higher temperatures directly increase the rate of decomposition.[5][6]

-

Reaction Atmosphere: The presence of oxygen, water, or other reactive species can facilitate defluorination pathways.[7][8]

-

Catalysts: Certain metals and metal oxides can catalyze the cleavage of C-F bonds.[3][9][10]

-

Substrate Structure: The presence of certain functional groups or structural motifs can make a molecule more susceptible to defluorination.[11][12][13]

-

Additives: The presence of certain compounds, like calcium hydroxide, can promote defluorination.[11][12]

Q4: Are all organofluorine compounds equally susceptible to high-temperature defluorination?

No. The thermal stability of organofluorine compounds varies significantly depending on their structure. For example, perfluoroalkyl sulfonic acids (PFSAs) are generally more thermally stable than perfluoroalkyl carboxylic acids (PFCAs).[4][14] The length of the perfluorinated carbon chain can also influence thermal stability.[4]

Q5: How can I detect if defluorination has occurred in my reaction?

Several analytical techniques can be employed to detect defluorination:

-

Ion-Selective Electrode (ISE): To measure the concentration of free fluoride ions in the reaction mixture or aqueous workup.[15]

-

¹⁹F NMR Spectroscopy: To identify and quantify both the starting material and any new fluorine-containing byproducts.[16]

-

Gas Chromatography-Mass Spectrometry (GC/MS): To identify volatile fluorinated fragments that may have formed.[12]

-

Total Organic Fluorine (TOF) Analysis: This method determines the total amount of fluorine in organic compounds and can be used to track the loss of fluorine from the starting material.[17][18][19]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, question-and-answer formatted guide to troubleshoot specific issues related to high-temperature defluorination.

Issue 1: Significant Product Degradation and Low Yield

You've run a high-temperature reaction (e.g., >200°C) and your final product yield is significantly lower than expected, with evidence of decomposition.

-

Why It Happens: The most direct cause is that the reaction temperature has exceeded the thermal stability threshold of your fluorinated compound. The thermal decomposition of many perfluorinated compounds initiates at temperatures as low as 200°C.[14] The presence of certain functional groups can also lower the decomposition temperature.[12][13]

-

What to Do:

-

Protocol 1: Temperature Optimization Study

-

Design a Temperature Gradient: Set up a series of small-scale reactions at decreasing temperature intervals (e.g., 200°C, 180°C, 160°C, etc.).

-

Monitor Reaction Progress: At each temperature, monitor the reaction progress and the formation of byproducts using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).

-

Analyze for Defluorination: Quantify the extent of defluorination at each temperature point by measuring fluoride ion concentration in the aqueous workup using an ion-selective electrode.

-

Determine Optimal Temperature: Identify the highest temperature at which the desired reaction proceeds efficiently with minimal defluorination.

-

-

Data-Driven Decision Making:

-

| Temperature (°C) | Desired Product Yield (%) | Fluoride Ion Concentration (ppm) |

| 220 | 35 | 150 |

| 200 | 65 | 50 |

| 180 | 85 | <5 |

| 160 | 82 (slower reaction) | <5 |

Issue 2: Inconsistent Results and Poor Reproducibility

You are running the same high-temperature reaction under what you believe are identical conditions, but you are observing significant variations in yield and purity, suggesting variable levels of defluorination.

-

Why It Happens: This issue often points to an uncontrolled reaction atmosphere. Air, containing oxygen and moisture, can introduce alternative reaction pathways that lead to defluorination.[7] Many high-temperature reactions are sensitive to atmospheric components.[8]

-

What to Do:

-

Protocol 2: Implementing and Verifying an Inert Atmosphere

-

Glassware Preparation: Thoroughly oven-dry all glassware (e.g., at 120°C overnight) or flame-dry it under vacuum immediately before use to remove adsorbed water.[8][20]

-

Assembly and Purging: Assemble the reaction apparatus while hot and immediately begin purging with a high-purity inert gas, such as argon or nitrogen.[7][8]

-

Purge-and-Refill Cycles: Perform at least three cycles of evacuating the reaction vessel to remove air and then refilling it with the inert gas.[8] A Schlenk line is the standard equipment for this technique.[8]

-

Maintaining Inert Atmosphere: Maintain a positive pressure of the inert gas throughout the reaction. This can be achieved using a balloon filled with the inert gas or a bubbler system.[21][22]

-

Degassing Solvents: If applicable, degas the reaction solvents before use to remove dissolved oxygen. Common methods include the freeze-pump-thaw technique or sparging with an inert gas.[8]

-

-

Visualizing the Workflow:

Caption: Workflow for establishing and maintaining an inert atmosphere.

-

Issue 3: Defluorination Occurs Even at Moderate Temperatures

You are observing defluorination at temperatures well below the known thermal decomposition point of your compound class.

-

Why It Happens: This suggests the presence of a catalytic species that is lowering the activation energy for C-F bond cleavage. Transition metals, their salts, or metal oxides can act as catalysts for defluorination.[3][9] These may be introduced as impurities in reagents or from the reaction vessel itself (e.g., stainless steel reactors).

-

What to Do:

-

Protocol 3: Identifying and Eliminating Catalytic Impurities

-

Reagent Purity Check: Use high-purity reagents and solvents. If metal catalysis is suspected, analyze the starting materials for trace metal content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

Inert Reaction Vessel: Switch from a metallic reactor to a glass or glass-lined reactor to eliminate potential catalytic effects from the vessel walls.

-

Use of Chelating Agents: In some cases, adding a chelating agent (e.g., EDTA) can sequester catalytic metal ions, though this must be tested for compatibility with the desired reaction.

-

Catalyst Screening (Deliberate Doping): To confirm a suspected catalytic impurity, run a series of small-scale reactions where you intentionally add a small amount of the suspected metal salt. A significant increase in defluorination will confirm its catalytic role.

-

-

Logical Troubleshooting Flow:

Caption: Troubleshooting unexpected catalytic defluorination.

-

Issue 4: Side Reactions Involving Hydrodefluorination

You observe byproducts where a fluorine atom has been replaced by a hydrogen atom.

-

Why It Happens: This is known as hydrodefluorination. It can occur in the presence of a hydrogen source (e.g., water, alcohols, or hydrides) and often requires a catalyst.[23] For example, calcium hydroxide has been shown to convert C-F bonds to C-H bonds at high temperatures.[11][12] Palladium nanoparticles are also effective catalysts for hydrodefluorination.[24]

-

What to Do:

-

Protocol 4: Rigorous Exclusion of Protic Species

-

Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Solvents can be dried over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).

-

Anhydrous Reagents: Ensure all reagents are anhydrous. Solid reagents can be dried in a vacuum oven.

-

Inert Atmosphere: A scrupulously maintained inert atmosphere is crucial to exclude atmospheric moisture.[7][8] Refer to Protocol 2.

-

Scavengers: If trace amounts of water are unavoidable and compatible with the reaction chemistry, consider adding a water scavenger.

-

-

References

- Cronmiller, L., Hao, S., & Strathmann, T. (n.d.). Catalytic hydrothermal destruction of PFAS: kinetics and reaction mechanisms. ACS Presentations.

- Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key....

- Wikipedia. (n.d.). Organofluorine chemistry.

- MDPI. (2020, October 3). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts.

- ChemRxiv. (n.d.). Hydrothermal Destruction and Defluorination of Trifluoroacetic Acid (TFA).

- ACS Publications. (2015, April 7). Effectiveness and Mechanisms of Defluorination of Perfluorinated Alkyl Substances by Calcium Compounds during Waste Thermal Treatment. Environmental Science & Technology.

- PubMed. (2015, May 5). Effectiveness and Mechanisms of Defluorination of Perfluorinated Alkyl Substances by Calcium Compounds during Waste Thermal Treatment.

- ResearchGate. (n.d.). Thermal decomposition of perfluorinated carboxylic acids: Kinetic model and theoretical requirements for PFAS incineration.

- ChemRxiv. (2022, June 8). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS).

- ResearchGate. (2025, November 20). Effectiveness and Mechanisms of Defluorination of Perfluorinated Alkyl Substances (PFASs) by Calcium Compounds during Waste Thermal Treatment.

- ResearchGate. (n.d.). (PDF) Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS).

- Wikipedia. (n.d.). Air-free technique.

- ResearchGate. (2021, July 26). (PDF) Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities.

- Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods.

- PMC. (n.d.). Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities.

- PubMed. (2007, September 26). Flow-injection determination of total organic fluorine with off-line defluorination reaction on a solid sorbent bed.

- YouTube. (2017, January 17). Performing a Reaction Under an Inert Atmosphere.

- RSC Publishing. (n.d.). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts.

- ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?.

- Toxic Docs. (n.d.). Recycling and End of life assessment of Fluoropolymers: Recent Developments, Challenges and Future Trends.

- Bibliothèque et Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and.

- ACS Publications. (2024, June 24). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Omega.

- PFAS Central. (n.d.). Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon.

- ATSDR. (n.d.). 7. ANALYTICAL METHODS.

- ACS Publications. (2025, September 22). Activating PFAS to Unlock Efficient Defluorination. Environmental Science & Technology.

- ScienceDirect. (2024, January 9). Defluorination of perfluorooctanoic acid and perfluorooctane sulfonic acid by heterogeneous catalytic system of Fe-Al2O3/O3.

- Wiley Online Library. (n.d.). Overview on the history of organofluorine chemistry from the viewpoint of material industry.

- Semantic Scholar. (n.d.). Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as a Model Compound.

- UND Scholarly Commons. (n.d.). Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances (PFAS) Using Granular Activated Carbon And Other Porous Materials.

- PMC. (n.d.). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts.

- CORE. (n.d.). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes†.

- The Senftle Group. (2021, September 9). Adsorption and Reductive Defluorination of Perfluorooctanoic Acid over Palladium Nanoparticles.

- PMC. (n.d.). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes.

- University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.

- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

- ACS Publications. (2019, March 15). Defluorination of Per- and Polyfluoroalkyl Substances (PFASs) with Hydrated Electrons: Structural Dependence and Implications to PFAS Remediation and Management. Environmental Science & Technology.

- ACS Publications. (2021, December 7). Hydrodefluorination of Perfluorooctanoic Acid in the H2‑Based Membrane Catalyst-Film Reactor with Platinum Group Metal Nanoparticles.

- MDPI. (n.d.). On the Role of the Cathode for the Electro-Oxidation of Perfluorooctanoic Acid.

- MDPI. (2025, September 10). Perfluorinated and Polyfluoroalkyl Compounds in the Atmosphere: A Review.

- UCI Department of Chemistry. (2026, February 25). Sustainable Catalytic Strategies for Borylation and Hydro-/Deutero-defluorination of Small Molecules.

- MDPI. (2025, June 25). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics.

- PMC. (n.d.). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers.

- ResearchGate. (2025, August 7). Atmospheric Chemistry of Perfluorinated Carboxylic Acids: Reaction with OH Radicals and Atmospheric Lifetimes.

Sources

- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pfascentral.org [pfascentral.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. fiveable.me [fiveable.me]

- 8. Air-free technique - Wikipedia [en.wikipedia.org]

- 9. Catalytic hydrothermal destruction of PFAS: kinetics and reaction mechanisms - American Chemical Society [acs.digitellinc.com]

- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Effectiveness and Mechanisms of Defluorination of Perfluorinated Alkyl Substances by Calcium Compounds during Waste Thermal Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]